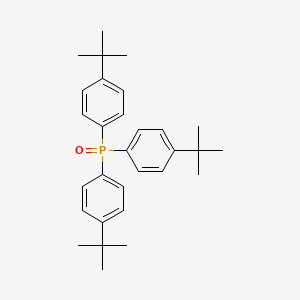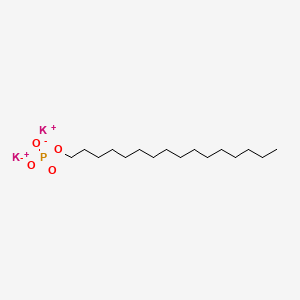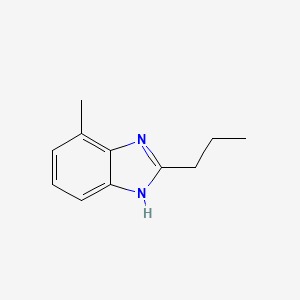
Physalin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physalin C is a naturally occurring compound belonging to the class of withanolides, which are 16,24-cyclo-13,14-seco steroids. These compounds are primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .
Méthodes De Préparation
Physalin C can be isolated from plants of the genus Physalis, such as Physalis angulata and Physalis alkekengi. The extraction process typically involves the use of organic solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound .
In terms of synthetic routes, physalins can be synthesized through complex multi-step processes involving the formation of the characteristic 13-14 seco-steroidal skeleton.
Analyse Des Réactions Chimiques
Physalin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of physalin derivatives with altered functional groups .
Applications De Recherche Scientifique
Chemistry: Physalin C serves as a valuable compound for studying the chemical properties and reactivity of withanolides.
Biology: In biological research, this compound is used to investigate its effects on cell signaling pathways and mechanisms of cell death or immunomodulation.
Medicine: The compound’s anticancer, anti-inflammatory, and antiviral properties make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Physalin C involves its interaction with various molecular targets and pathways. This compound can modulate cell signaling pathways, leading to the activation of different mechanisms of cell death or immunomodulation. For example, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Physalin C is part of a larger group of physalins, which include compounds like Physalin A, Physalin B, and Physalin D. These compounds share a similar 13-14 seco-steroidal skeleton but differ in their functional groups and biological activities. For instance, Physalin A and Physalin B have been shown to possess strong anticancer and anti-inflammatory properties, while Physalin D exhibits potent antiparasitic activity . The unique structural features of this compound, such as its specific functional groups, contribute to its distinct pharmacological profile .
Propriétés
Numéro CAS |
27503-33-9 |
|---|---|
Formule moléculaire |
C28H30O9 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(1S,2S,3R,5R,6R,14R,15S,18R,21S,22R)-5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3/t15-,16+,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
Clé InChI |
OZDVKLAQLVYYJW-UCDWWPKISA-N |
SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C |
SMILES isomérique |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@@H]6CC=C7CC=CC(=O)[C@@]7([C@H]6CC[C@@]5(C(=O)O3)O)C)O)C)OC(=O)C2=C |
SMILES canonique |
CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C |
melting_point |
274-277°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)










